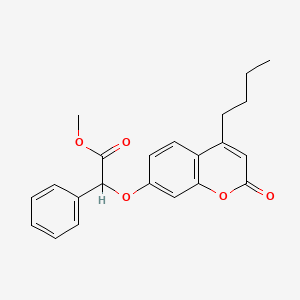

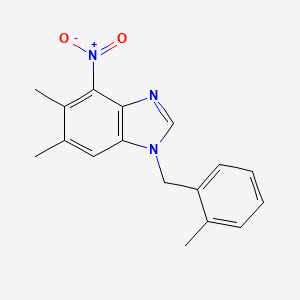

1-(4-Methoxyphenethyl)-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-Methoxyphenethyl)-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea is a structurally complex molecule that likely exhibits biological activity due to its urea and piperidine components. While the specific compound is not directly mentioned in the provided papers, similar compounds with urea and piperidine moieties have been synthesized and studied for their potential as inhibitors and for their pharmacokinetic properties . These compounds are of interest in medicinal chemistry due to their potential therapeutic applications.

Synthesis Analysis

The synthesis of related urea compounds involves the combination of a piperidyl moiety with an aryl group. For instance, the synthesis of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors has been reported, which involves the acylation of a piperidin-4-yl moiety followed by the introduction of an aryl group . Similarly, ureas derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9α-amine have been synthesized, indicating that the synthesis of such compounds is feasible and can be characterized by various spectroscopic methods .

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. The conformational study of ureas derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9α-amine showed that these compounds adopt a preferred flattened chair-chair conformation, which could be relevant for the binding to biological targets . This suggests that the molecular structure and conformation of 1-(4-Methoxyphenethyl)-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea would also be an important factor in its biological activity.

Chemical Reactions Analysis

The urea functionality in the compound is known to participate in various chemical reactions, particularly in the formation of hydrogen bonds, which could be significant in its interaction with biological targets. The synthesis and study of similar compounds have shown that the urea group can be modified to enhance biological activity and pharmacokinetic properties . The presence of the piperidine and tetrahydrothiophen moieties could also influence the chemical reactivity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, stability, and pharmacokinetic parameters, are essential for their function as potential therapeutic agents. The pharmacokinetic properties of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors have been improved over previous analogues, indicating that modifications to the urea structure can significantly affect these properties . The compound's NMR and mass spectrometry data would provide insights into its physical and chemical characteristics, as demonstrated for other urea derivatives .

Scientific Research Applications

Synthesis and Biochemical Evaluation

A study by Vidaluc et al. (1995) explored the synthesis and antiacetylcholinesterase activity of a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas. These compounds were designed to optimize the spacer length linking two pharmacophoric units, demonstrating that conformational flexibility can be compatible with high inhibitory activities against acetylcholinesterase, an enzyme target in Alzheimer's disease research (Vidaluc et al., 1995).

Characterization of Research Chemicals

McLaughlin et al. (2016) focused on the test purchase, synthesis, and analytical characterization of 2-methoxydiphenidine (MXP) and its isomers. This study highlighted the challenges in analyzing structurally diverse substances that have emerged as 'research chemicals'. The differentiation between isomers was achieved through a combination of synthesis and advanced analytical techniques, contributing to the forensic and analytical chemistry fields (McLaughlin et al., 2016).

Investigation of Sigma Receptors

Research by Berardi et al. (2005) on the synthesis of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl) derivatives revealed their potent sigma(1) receptor ligand activities, demonstrating significant selectivity and suggesting potential applications in PET imaging and tumor research (Berardi et al., 2005).

Electrochemical Applications

Iragi et al. (1995) prepared and polymerized tetramethylpiperidin-1-yloxyl (TEMPO)-substituted polythiophenes, showing potential electrochemical applications such as efficient oxidation of organic compounds at lower potentials. This research contributes to the development of materials for electrochemical sensors and devices (Iragi et al., 1995).

properties

IUPAC Name |

1-[2-(4-methoxyphenyl)ethyl]-3-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O2S/c1-25-19-4-2-16(3-5-19)6-10-21-20(24)22-14-17-7-11-23(12-8-17)18-9-13-26-15-18/h2-5,17-18H,6-15H2,1H3,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEXMGCGMLSUSIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NCC2CCN(CC2)C3CCSC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenethyl)-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]cyclopropane-1-carboxamide](/img/structure/B3009616.png)

![(3-Chloro-4-fluorophenyl)-[2-(5-nitro-2-oxopyridin-1-yl)ethyl]cyanamide](/img/structure/B3009621.png)

![1-[3-(4-Methoxyphenoxy)propyl]-2-methylbenzimidazole](/img/structure/B3009626.png)

![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3009633.png)

![(8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride](/img/structure/B3009636.png)

![4-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B3009638.png)